N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,2-dimethylpropanamide
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Overview
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,2-dimethylpropanamide is a compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol
Preparation Methods
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,2-dimethylpropanamide involves several steps. One common method includes the reaction of 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene with a suitable alkylating agent to introduce the N-methyl group, followed by the reaction with 2,2-dimethylpropanoyl chloride to form the final product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,2-dimethylpropanamide can be compared with similar compounds such as:
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide: This compound has a similar core structure but differs in the substituent groups, leading to different chemical and biological properties.
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide: Another related compound with variations in the functional groups, which can affect its reactivity and applications.
Properties
Molecular Formula |
C14H21NO2S |
---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H21NO2S/c1-13(2,3)12(16)15-9-14(17)7-4-5-11-10(14)6-8-18-11/h6,8,17H,4-5,7,9H2,1-3H3,(H,15,16) |
InChI Key |
JBOVWSRSNHKZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCCC2=C1C=CS2)O |
Origin of Product |
United States |
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